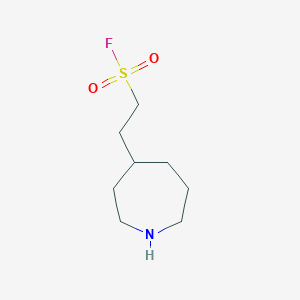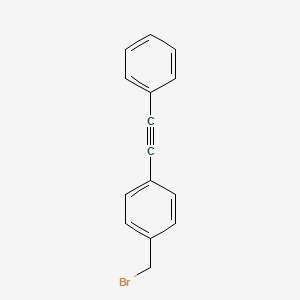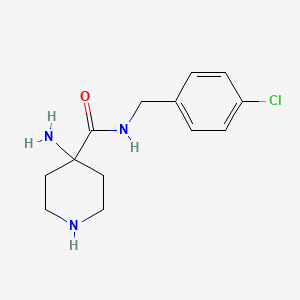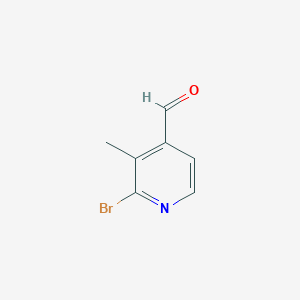
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol typically involves the iodination of 2-methoxyphenyl ethan-1-ol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenyl ethan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 1-(2-Iodo-5-methoxyphenyl)ethanone.
Reduction: 2-Methoxyphenyl ethan-1-ol.
Substitution: Various substituted phenyl ethan-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)ethan-1-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
1-(2-Iodo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group in a different position, affecting its properties.
1-(2-Iodo-5-hydroxyphenyl)ethan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1-(2-iodo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 |
Clave InChI |
ZKBXPPHYPGQHTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)


![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)










